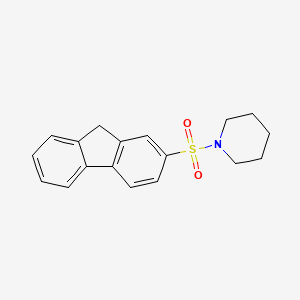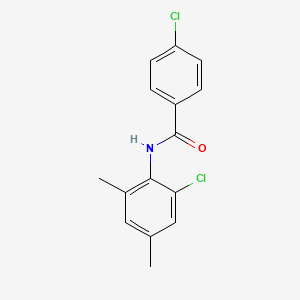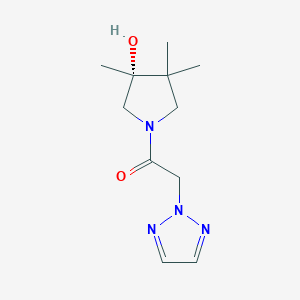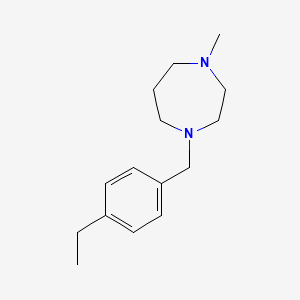![molecular formula C17H28N4O4S B5658665 4-(3-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfonyl]piperidin-3-yl}propanoyl)morpholine](/img/structure/B5658665.png)
4-(3-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfonyl]piperidin-3-yl}propanoyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4-(3-{1-[(1,3-Dimethyl-1H-pyrazol-5-yl)sulfonyl]piperidin-3-yl}propanoyl)morpholine involves multi-step chemical reactions, often starting with simpler molecules which are gradually built up to more complex structures. For instance, compounds with morpholine and piperidine structures can be synthesized through reactions involving chloromethyl intermediates and various nucleophiles like pyrrolidine, piperidine, or morpholine under specific conditions (Rao et al., 2014). Additionally, the synthesis of pyrazole derivatives can be achieved by treating imidazo[2,1-b][1,3,4]thiadiazole with appropriate reagents to yield morpholin-4-ylmethyl derivatives, showcasing the versatility of these compounds in chemical synthesis (Syed et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds containing morpholine and pyrazole rings, similar to 4-(3-{1-[(1,3-Dimethyl-1H-pyrazol-5-yl)sulfonyl]piperidin-3-yl}propanoyl)morpholine, can be characterized by spectroscopic techniques and crystallography. These analyses reveal the spatial arrangement of atoms within the molecule, including bond lengths, angles, and the conformation of the rings. The structure is crucial for understanding the compound's reactivity and properties. For example, a study on a related molecule, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, highlighted its crystalline structure and the conformation of its constituent rings (Prasad et al., 2018).
Chemical Reactions and Properties
Compounds with pyrazole and morpholine moieties participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and condensation reactions. These reactions can significantly alter the chemical and physical properties of the resultant molecules, making them suitable for various applications, including medicinal chemistry and material science. For instance, the reactivity of piperidine and morpholine with different substrates can lead to the formation of novel compounds with potential biological activities (El-Kkoly et al., 1977).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystallinity, are directly influenced by its molecular structure. The presence of morpholine and pyrazole rings can affect these properties, making the compound more soluble in certain solvents or altering its phase transition temperatures. Analyzing these properties is essential for determining the compound's applicability in different fields, including pharmaceuticals and materials science.
Chemical Properties Analysis
The chemical properties of 4-(3-{1-[(1,3-Dimethyl-1H-pyrazol-5-yl)sulfonyl]piperidin-3-yl}propanoyl)morpholine, such as its acidity, basicity, and reactivity towards various reagents, are pivotal in dictating its potential uses. These properties are determined by the functional groups present in the molecule and their electronic and steric interactions. Understanding these properties is crucial for designing reactions and processes involving this compound.
References
特性
IUPAC Name |
3-[1-(2,5-dimethylpyrazol-3-yl)sulfonylpiperidin-3-yl]-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O4S/c1-14-12-17(19(2)18-14)26(23,24)21-7-3-4-15(13-21)5-6-16(22)20-8-10-25-11-9-20/h12,15H,3-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOIWBXWGOJQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)S(=O)(=O)N2CCCC(C2)CCC(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5658584.png)

![1-[(4-methyl-5-{1-[(3-methylisoxazol-5-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]azepane](/img/structure/B5658604.png)
![N-ethyl-2-isopropyl-4-methyl-N-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B5658610.png)
![N-(1-acetyl-4-thia-1,2-diazaspiro[4.4]non-2-en-3-yl)acetamide](/img/structure/B5658615.png)

![1-(3-{[4,6-dihydroxy-2-(methylthio)-5-pyrimidinyl]methyl}-4-methoxyphenyl)ethanone](/img/structure/B5658632.png)

![2-(4-methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5658662.png)
![N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]chromane-3-carboxamide](/img/structure/B5658672.png)

![3-(4-methoxyphenyl)-5-[(2-phenylethyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5658695.png)

![(3R*,4R*)-N-(2-fluorobenzyl)-3-{[(2-hydroxyethyl)(methyl)amino]methyl}-4-(hydroxymethyl)-1-pyrrolidinecarboxamide](/img/structure/B5658705.png)